molecular formula C30H40O4 B12693791 Petrosynol CAS No. 111554-19-9

Petrosynol

Cat. No.: B12693791
CAS No.: 111554-19-9
M. Wt: 464.6 g/mol
InChI Key: XSMIHZSZZNCCEL-QDAXDSGISA-N
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Description

Petrosynol is a polyacetylene compound with the molecular formula C30H40O4. It was first isolated in 1987 from the marine sponge Petrosia ficiformis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petrosynol involves the use of polyacetylene precursors. One common method is the asymmetric transfer hydrogenation of ynones using a chiral ruthenium(II) catalyst in 2-propanol as the hydrogen donor . This method delivers the corresponding alkynylcarbinols in high yields and high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Petrosynol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the polyacetylene chain, leading to different structural isomers.

    Substitution: Substitution reactions can introduce different functional groups into the polyacetylene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Biological Activities

Petrosynol exhibits a range of biological activities that are crucial for its applications:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens, making it a potential candidate for antimicrobial formulations. Studies have shown it to be effective against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
  • Anticancer Properties : Research indicates that this compound possesses significant cytotoxic effects on cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment . Other studies reported IC50 values as low as 0.4 µg/mL against P388 leukemia cells .
  • Antioxidant Activity : The compound has shown strong antioxidant properties, with scavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assays . This suggests potential applications in preventing oxidative stress-related diseases.

Pharmaceuticals

This compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Its ability to inhibit DNA polymerase activities of reverse transcriptase in human immunodeficiency virus (HIV) highlights its potential as an antiviral agent . Moreover, the compound's cytotoxicity against various cancer cell lines positions it as a potential lead compound for anticancer therapies.

Agriculture

Due to its broad-spectrum antimicrobial activity, this compound can be explored as a biocide or fungicide in agricultural applications. Its effectiveness against plant pathogens may contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Cosmetics

The antimicrobial properties of this compound make it suitable for use as a preservative in cosmetic formulations. Its ability to inhibit microbial growth can enhance product safety and shelf life.

Case Studies

Study Findings
Antimicrobial EfficacyEffective against E. coli and S. aureus with MIC values from 32 to 128 µg/mL.
CytotoxicityInduced apoptosis in MCF-7 cells with an IC50 of 25 µM after 48 hours.
Antioxidant ActivityScavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assay.

Mechanism of Action

The mechanism of action of petrosynol involves its interaction with various molecular targets. One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways. This compound inhibits PTP1B activity, which may have implications for treating conditions like type 2 diabetes and obesity .

Comparison with Similar Compounds

Similar Compounds

    Isopetrosynol: A diastereomer of this compound with similar biological activities.

    Adociacetylene D: Another polyacetylene compound isolated from marine sponges.

    Petrosterol: A sterol compound with a similar polyacetylene backbone.

Uniqueness of this compound

This compound is unique due to its specific polyacetylene structure and its potent biological activities. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a valuable subject for further research .

Biological Activity

Petrosynol, a polyacetylene compound derived from the marine sponge Petrosia sp., has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique polyacetylene structure, which contributes to its biological properties. The stereochemistry of this compound has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, revealing its functional groups that are crucial for its activity .

Antiviral Activity

Research has shown that this compound exhibits significant inhibitory effects on the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). A study published in Tetrahedron reported that this compound effectively inhibits DNA polymerase activities associated with HIV reverse transcriptase, suggesting its potential as an antiviral agent .

CompoundActivityReference
This compoundInhibits HIV reverse transcriptase

Anticancer Properties

This compound's anticancer properties have been extensively studied, particularly its cytotoxic effects on various human cancer cell lines. Notably, dideoxythis compound A, a derivative of this compound, showed potent growth inhibition and apoptosis induction in U937 leukemia cells. The mechanisms underlying these effects include:

  • Induction of Apoptosis : Dideoxythis compound A treatment resulted in increased expression of pro-apoptotic proteins (Bax) and activation of caspases (caspase-3 and caspase-9), leading to programmed cell death .
  • Inhibition of Cyclooxygenase-2 (COX-2) : This compound significantly decreased COX-2 expression without affecting COX-1 levels, correlating with reduced production of prostaglandin E2 (PGE2), a mediator involved in inflammation and cancer progression .
  • Telomerase Activity Suppression : Dideoxythis compound A also inhibited telomerase activity, which is often upregulated in cancer cells to maintain their proliferation capacity .
ActivityMechanismReference
CytotoxicityInduces apoptosis via Bax and caspases
COX-2 InhibitionReduces PGE2 synthesis
Telomerase InhibitionSuppresses cell proliferation

Cytotoxicity Studies

This compound and its derivatives have shown significant cytotoxic effects across various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

  • Against HeLa Cells : this compound derivatives exhibited IC50 values ranging from 0.10 to 0.30 μg/mL, demonstrating potent activity against cervical cancer cells .
  • Brine Shrimp Lethality Assay : this compound demonstrated LC50 values between 0.1 and 30.0 µg/mL in brine shrimp assays, indicating its potential toxicity towards living organisms .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Antitumor Activity : A study focused on the effects of dideoxythis compound A on leukemia cells showed promising results in inhibiting tumor growth through specific molecular pathways.
  • Marine Natural Products : Research into marine-derived compounds like this compound has revealed their potential as sources for novel anticancer agents due to their selective cytotoxicity against malignant cells without affecting normal cells .

Properties

CAS No.

111554-19-9

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol

InChI

InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1

InChI Key

XSMIHZSZZNCCEL-QDAXDSGISA-N

Isomeric SMILES

C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C

Canonical SMILES

C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O

Origin of Product

United States

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